3-Iodothyronamine Hydrochloride
Overview
Description
3-Iodothyronamine (hydrochloride) is an endogenous and rapid-acting derivative of thyroid hormone. It potently activates an orphan G protein-coupled receptor in vitro (TAAR1) and induces hypothermia in vivo on a rapid time scale . It can be used for the research of congestive heart failure .
Synthesis Analysis
3-Iodothyronamine (T1AM) is synthesized from T4 in the mouse intestine via several deiodination and decarboxylation steps . The gene expression analysis confirmed the expression of all 3 deiodinases as well as ornithine decarboxylase (ODC) in the intestine . A study also indicated that T1AM treatment increased lipolysis, associated with significant weight loss independent of food consumption .Molecular Structure Analysis
3-Iodothyronamine (T1AM) is a naturally occurring derivative of thyroid hormone (TH) that in vitro is a potent agonist of the G protein–coupled trace amine receptor TAR1 . It is a biogenic amine whose structure is closely related to that of thyroid hormone (3,5,3’-triiodothyronine, or T3) .Chemical Reactions Analysis
3-Iodothyronamine (T1AM) interacts with several aminergic receptors and non-GPCR targets such as transient receptor potential channels, mitochondrial proteins, and the serum TAM-binding protein apolipoprotein B100 . It also interacts with other TAAR family members .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Iodothyronamine Hydrochloride can be found in the PubChem database .Scientific Research Applications
Endocrine System Impact : 3-Iodothyronamine (T1AM) is similar in structure to thyroid hormone and can be produced from T4 through enzymatic processes. It has been linked to inducing a hypometabolic state in rodents, opposite to the effects of excess T4, suggesting its role in thyroid hormone regulation (Scanlan, 2009).
Modulation of Metabolism and Behavior : T1AM rapidly modulates rodent metabolism and behavior. It undergoes rapid enzymatic degradation, influenced by MAO inhibitors, highlighting its dynamic role in physiological processes (Manni et al., 2012).
Potential in Treating Metabolic Syndrome : T1AM shows promise as an anti-obesity drug due to its impact on energy metabolism. Its structural relationship with thyroid hormone, molecular targets, and effects on metabolism in experimental models are of significant interest. Its therapeutic potential in metabolic disorders is being explored (Rutigliano et al., 2020).
Interaction with Mitochondrial F0F1‐ATP Synthase : T1AM interacts with the mitochondrial F0F1‐ATP synthase, suggesting its involvement in cellular energy processes (Cumero et al., 2012).
Influence on Memory and Pain Threshold : T1AM affects learning, memory acquisition, and pain threshold in mice, indicating its role in neurological functions (Manni et al., 2013).
Metabolic and Thermogenic Effects : Studies on lipid and protein catabolism during low dose chronic T1AM treatment in mice provide insights into its metabolic roles and potential therapeutic applications (Haviland et al., 2013).
Exploring its Molecular Targets : Research on the structure-activity relationship of T1AM, particularly its interaction with the trace amine-associated receptor 1 (TAAR1), provides valuable information on its molecular mechanisms (Tan et al., 2007).
Synthetic Methods and Effects : New synthetic methods for T1AM and its potent hypothermic efficacy in non-hibernator mice have been developed, suggesting its potential for therapeutic use (Kim et al., 2011).
Biosynthesis and Metabolic Pathways : The biosynthesis of T1AM involves the sodium-iodide symporter and thyroperoxidase, indicating its complex metabolic pathways and the involvement of thyroid hormone synthesis processes (Hackenmueller et al., 2012).
Neurological and Metabolic Actions : T1AM's role as a neuromodulator affecting adrenergic and histaminergic neurons, its influence on learning, memory, sleep, feeding, and pain threshold, and its metabolic actions on fatty acid and glucose catabolism are areas of active research (Zucchi et al., 2014).
Extrathyroidal Formation and Serum Detection : Evidence for extrathyroidal formation of T1AM in humans, as shown by a novel monoclonal antibody-based chemiluminescent serum immunoassay, opens up new perspectives on its physiological and pathophysiological roles (Hoefig et al., 2011).
Safety And Hazards
Future Directions
3-Iodothyronamine (T1AM) is considered as a component of thyroid hormone signaling and might play a significant physiological and/or pathophysiological role . T1AM analogs have already been synthesized and their therapeutic potential is currently under investigation . It is rapidly emerging as a promising compound in decreasing the heart rate and lowering the cardiac output .
properties
IUPAC Name |
4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKVVMXTPQCCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675978 | |
Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodothyronamine Hydrochloride | |
CAS RN |
788824-64-6, 712349-95-6 | |
Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodothyronamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.